N-(2H-1,3-benzodioxol-5-yl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxol moiety (1,3-benzodioxol-5-yl) and a substituted phenyl ring (4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl) linked via an ethanediamide bridge. This compound has been studied in the context of falcipain-2 inhibition, a cysteine protease critical for Plasmodium falciparum survival, suggesting antimalarial applications .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-12-4-5-13(9-15(12)23-8-2-3-18(23)24)21-19(25)20(26)22-14-6-7-16-17(10-14)28-11-27-16/h4-7,9-10H,2-3,8,11H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPFQOLLEOADCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(2H-1,3-benzodioxol-5-yl)-N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide are microtubules and their component protein, tubulin . These are leading targets for anticancer agents .
Mode of Action
N-(2H-1,3-benzodioxol-5-yl)-N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide interacts with its targets by modulating microtubule assembly. It does this through the suppression of tubulin polymerization or stabilization of microtubule structure . This causes mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound affects the pathways related to cell division and apoptosis. By interacting with tubulin and disrupting microtubule assembly, it interferes with the normal process of mitosis, leading to cell cycle arrest . This disruption of the cell cycle triggers programmed cell death, or apoptosis .
Pharmacokinetics
Similar compounds have been shown to exhibit good selectivity between cancer cells and normal cells , suggesting that they may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is cell cycle arrest at the S phase and induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells and potentially to the shrinkage of tumors .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant antimicrobial properties. For instance, a related compound with a similar structure demonstrated strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. The minimum inhibitory concentration (MIC) values were reported to be as low as for certain strains, indicating potent activity .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | TBD |
| Related Benzodioxole Derivative | 3.91 | Staphylococcus spp. |
| Nitrofurantoin | 4.0 | Various Gram-positive bacteria |
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored in several studies. It was noted that benzodioxole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in vitro. This suggests that the compound may act as an anti-inflammatory agent by modulating immune responses.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have shown that while some derivatives exhibit cytotoxic effects at high concentrations, others promote cell viability. For example, in studies involving L929 cells, certain concentrations led to increased metabolic activity, suggesting a dual role depending on the dosage .
Table 2: Cytotoxicity Results
| Dose (µM) | Cell Line L929 Viability (%) after 24h | Cell Line L929 Viability (%) after 48h |
|---|---|---|
| 200 | 77 | 68 |
| 100 | 92 | 92 |
| 50 | 74 | 67 |
Case Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against a panel of bacterial strains. The results indicated that it had comparable efficacy to established antibiotics like nitrofurantoin, making it a candidate for further development in antimicrobial therapies.
Case Study 2: Anti-inflammatory Mechanism
A separate investigation into the anti-inflammatory effects revealed that the compound inhibited NF-kB signaling pathways in macrophages, leading to decreased expression of inflammatory markers.
Comparison with Similar Compounds
Structural Analog: Quinolinyl Oxamide Derivative (QOD)
QOD (N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide) shares the benzodioxol-ethanediamide framework but replaces the 2-oxopyrrolidin-phenyl group with a tetrahydroquinoline-ethyl substituent. Key differences include:
Structural Analog: Indole Carboxamide Derivative (ICD)
ICD (N-{3-[(biphenyl-4-yl carbonyl)amino]propyl}-1H-indole-2-carboxamide) differs in its carboxamide linker and indole-biphenyl system. Key distinctions include:
- Linker and Substituents : ICD uses a carboxamide group and a biphenyl-indole system, enabling hydrophobic interactions with falcipain-2’s active site. In contrast, the ethanediamide linker in the target compound provides conformational flexibility.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Falcipain-2 Inhibition: The target compound’s ethanediamide linker aligns the benzodioxol and 2-oxopyrrolidin groups to interact with falcipain-2’s catalytic cysteine and adjacent hydrophobic pockets. QOD’s tetrahydroquinoline may enhance binding via π-stacking with histidine residues, while ICD’s indole mimics substrate recognition motifs .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for QOD and ICD, employing carbodiimide-mediated couplings or base-catalyzed condensations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
